molecular formula C7H5O5- B3022826 4-(Methoxycarbonyl)furan-3-carboxylic acid CAS No. 4282-26-2

4-(Methoxycarbonyl)furan-3-carboxylic acid

Cat. No.: B3022826
CAS No.: 4282-26-2
M. Wt: 169.11 g/mol
InChI Key: LWUGISMNFCGOIY-UHFFFAOYSA-M
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Description

4-(Methoxycarbonyl)furan-3-carboxylic acid is an organic compound with the molecular formula C₇H₆O₅ and a molecular weight of 170.12 g/mol It is a derivative of furan, a heterocyclic aromatic organic compound, and features both a methoxycarbonyl group and a carboxylic acid group attached to the furan ring

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit antibacterial activities , suggesting potential targets could be bacterial enzymes or proteins.

Mode of Action

It’s known that furan derivatives can interact with their targets, leading to changes in the target’s function . More research is needed to elucidate the specific interactions of this compound with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxycarbonyl)furan-3-carboxylic acid typically involves the esterification of furan-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxycarbonyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carboxylic acid group to an aldehyde or alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3,4-dicarboxylic acid, while reduction can produce 4-(hydroxymethyl)furan-3-carboxylic acid .

Scientific Research Applications

4-(Methoxycarbonyl)furan-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Methoxycarbonyl)furan-3-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the furan ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

4-methoxycarbonylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c1-11-7(10)5-3-12-2-4(5)6(8)9/h2-3H,1H3,(H,8,9)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUGISMNFCGOIY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=C1C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5O5-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595660
Record name 4-(Methoxycarbonyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-26-2
Record name 4-(Methoxycarbonyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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